

# Commercial suppliers of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

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## Compound of Interest

Compound Name:	tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
Cat. No.:	B153353

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## Technical Guide: tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate**, a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its chemical and physical properties, commercial suppliers, a detailed synthetic protocol, and its application in targeting significant signaling pathways in cancer research.

## Chemical and Physical Properties

**tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate** is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety, which is protected by a tert-butyloxycarbonyl (Boc) group. This structure serves as a versatile scaffold in medicinal chemistry.

Property	Value	Source
CAS Number	221050-89-1	[1][2][3][4][5]
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>4</sub> O <sub>2</sub>	[3][5]
Molecular Weight	264.33 g/mol	-
Purity	>97%	[2]
Boiling Point	398.0 ± 32.0 °C at 760 mmHg	-
Storage Conditions	2-8°C	-

## Commercial Suppliers

This compound is available from several commercial suppliers. It is important to note that purity and available quantities may vary between suppliers. Researchers should request a certificate of analysis to verify the quality of the compound.

Supplier	Website	Notes
AbacipharmTech	www.abacipharmatech.com	-
Angene	www.angene.com	-
ChemSigma	www.chemsigma.com	-
MySkinRecipes	www.myskinrecipes.com	[2]
Reagentia	www.reagentia.sk	[1]
CP Lab Safety	www.cplabsafety.com	[4]
Fluorochem	www.fluorochem.co.uk	[5]

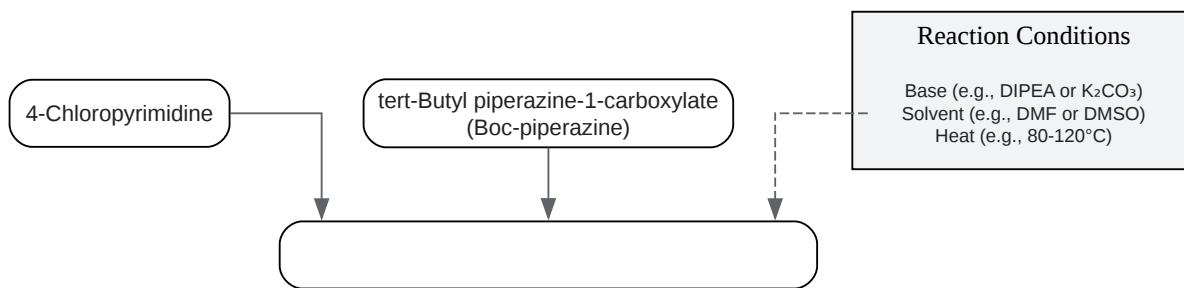
## Synthesis of **tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate**

While a specific, publicly available, step-by-step protocol for the synthesis of **tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate** is not readily found, a plausible and detailed

synthetic route can be constructed based on established methodologies for analogous pyrimidine-piperazine compounds. The synthesis generally involves a nucleophilic aromatic substitution (SNAr) reaction.

## Proposed Synthetic Workflow

The synthesis can be envisioned as a one-step process involving the reaction of a chloropyrimidine with Boc-piperazine.



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Caption: Proposed synthetic workflow for **tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar compounds.<sup>[6][7]</sup> Optimization of reaction conditions may be necessary.

### Materials:

- 4-Chloropyrimidine
- tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
- N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq).
- Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure **tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate**.

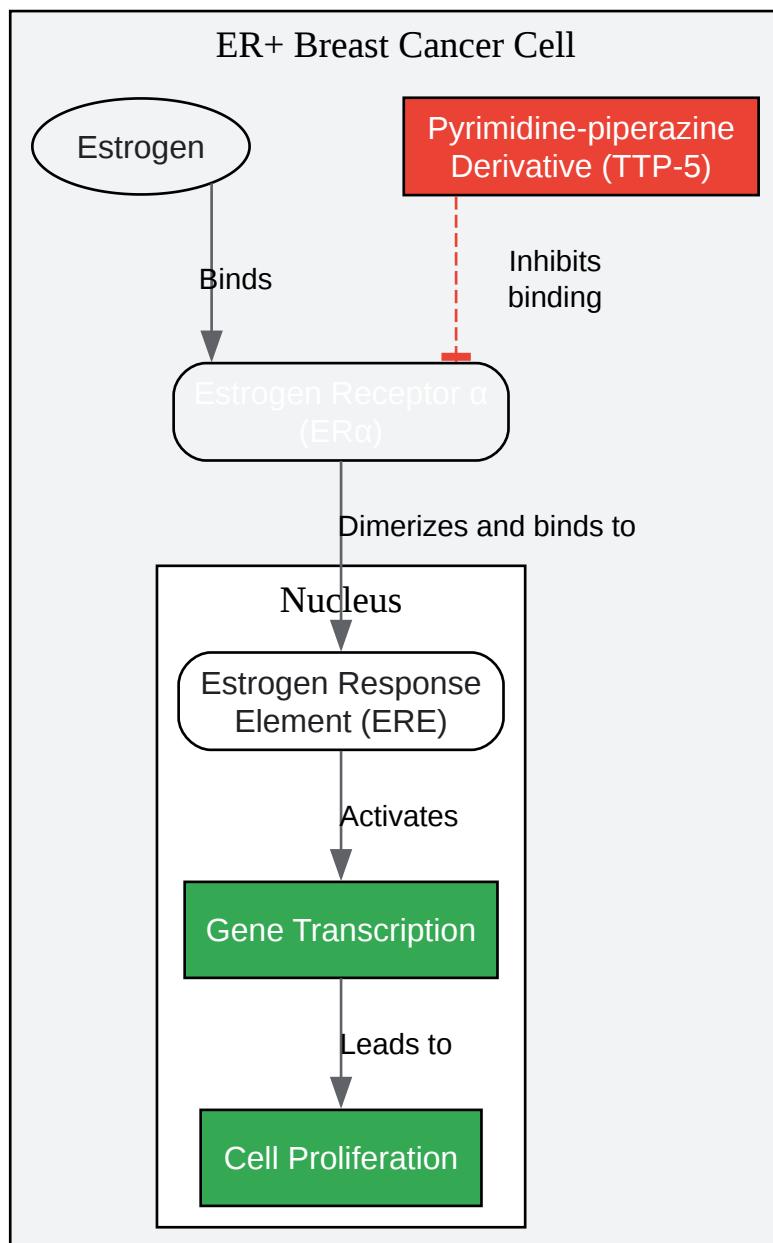
## Biological Significance and Signaling Pathways

Derivatives of **tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate** have emerged as significant scaffolds in the development of kinase inhibitors for cancer therapy.<sup>[8]</sup> The pyrimidine-piperazine core allows for diverse substitutions to achieve high potency and selectivity against various kinases.

A notable example is a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate derivative (TTP-5), which has been shown to suppress breast cancer growth by targeting the estrogen receptor (ER) signaling pathway and modulating  $\beta$ -catenin activation.<sup>[9][10][11]</sup>

## Estrogen Receptor Signaling Pathway Inhibition

In estrogen receptor-positive (ER+) breast cancer, the binding of estrogen to ER $\alpha$  triggers a cascade of events leading to cell proliferation. The TTP-5 compound, derived from the core structure of **tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate**, has been shown to bind to ER $\alpha$  and block this signaling pathway.[9][10]



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Caption: Inhibition of Estrogen Receptor Signaling by a Pyrimidine-Piperazine Derivative.

This inhibitory action prevents the transcription of genes responsible for cell proliferation, thereby suppressing the growth of ER+ breast cancer cells.[\[10\]](#) This highlights the potential of developing more potent and selective ER $\alpha$  inhibitors based on the **tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate** scaffold. Further research in this area could lead to novel therapeutic strategies for hormone-dependent cancers.

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